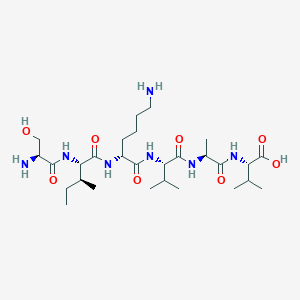
2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid is a complex organic compound with a unique structure that combines elements of benzothiazole and cyclohexadienone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid typically involves multi-step organic reactions. The starting materials often include methoxy-substituted cyclohexadienone and benzothiazole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated benzothiazole compounds.
Scientific Research Applications
2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biological pathways, making it useful for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
- 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-5-carboxylic acid
Uniqueness
The uniqueness of 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid lies in its specific substitution pattern and the resulting chemical properties. This makes it distinct from similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
664323-64-2 |
|---|---|
Molecular Formula |
C15H11NO4S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-(2-hydroxy-6-methoxyphenyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C15H11NO4S/c1-20-11-4-2-3-10(17)13(11)14-16-9-6-5-8(15(18)19)7-12(9)21-14/h2-7,17H,1H3,(H,18,19) |
InChI Key |
NFHLQMZMNKOUCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


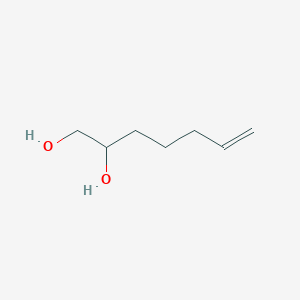
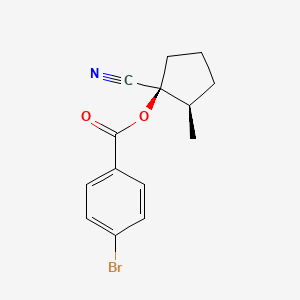
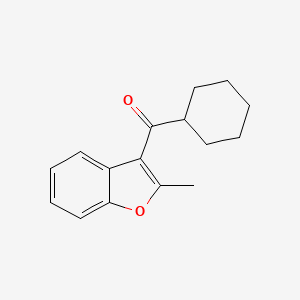
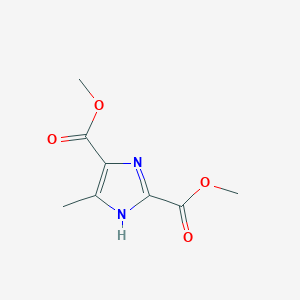


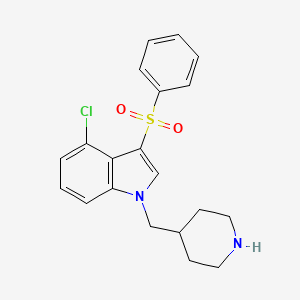
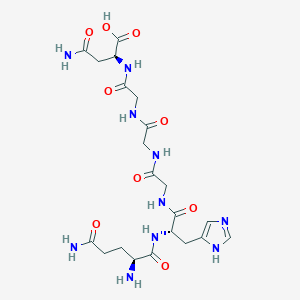
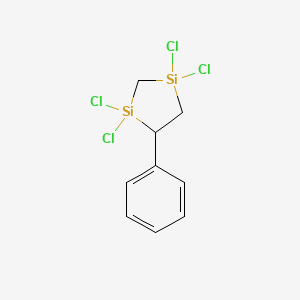
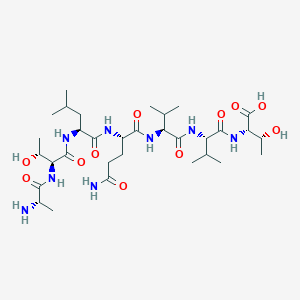
![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
